molecular formula C16H20N2O4S2 B10968984 4-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

4-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

Cat. No.: B10968984
M. Wt: 368.5 g/mol
InChI Key: LQOZGQFCLSDUAH-UHFFFAOYSA-N
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Description

4-ETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This particular compound has a unique structure that makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 2-(4-aminophenyl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide

Uniqueness

4-ETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its specific ethyl and sulfonamide groups, which confer distinct chemical properties and biological activities compared to other similar compounds. Its structure allows for specific interactions with bacterial enzymes, making it a potent antibacterial agent .

Properties

Molecular Formula

C16H20N2O4S2

Molecular Weight

368.5 g/mol

IUPAC Name

4-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C16H20N2O4S2/c1-2-13-3-9-16(10-4-13)24(21,22)18-12-11-14-5-7-15(8-6-14)23(17,19)20/h3-10,18H,2,11-12H2,1H3,(H2,17,19,20)

InChI Key

LQOZGQFCLSDUAH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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